molecular formula C18H15BrN2O2 B11345616 4-bromo-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide

4-bromo-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide

Cat. No.: B11345616
M. Wt: 371.2 g/mol
InChI Key: SJBKSNBOGCQTIB-UHFFFAOYSA-N
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Description

4-bromo-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide is a complex organic compound with a unique structure that includes a bromine atom, a furan ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the bromination of a benzamide precursor, followed by the introduction of the furan and pyridine moieties through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the bromine atom may result in various substituted benzamides.

Scientific Research Applications

4-bromo-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline
  • 4-bromo-N-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

Uniqueness

4-bromo-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

4-bromo-N-[(5-methylfuran-2-yl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C18H15BrN2O2/c1-13-5-10-16(23-13)12-21(17-4-2-3-11-20-17)18(22)14-6-8-15(19)9-7-14/h2-11H,12H2,1H3

InChI Key

SJBKSNBOGCQTIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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